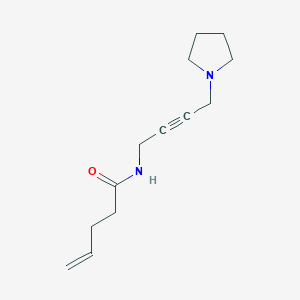
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activities of related benzamide derivatives. For instance, benzamide derivatives have been studied for their reactions with other compounds, metabolic conversions, and potential as prokinetic agents, memory enhancers, and in the detection of melanoma .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multiple steps, including alkylation, coupling reactions, and reductions. For example, the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives involves structural modifications of metoclopramide and has been explored for pharmacological activities . Similarly, the synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide and related compounds involves labeling with carbon-14 and carbon-13, indicating the complexity and multi-step nature of these syntheses .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with various substituents affecting their physical and chemical properties. For instance, the barrier to rotation around the carbon-amino nitrogen bond in N,N-dialkylaminobenzamides has been studied using dynamic NMR spectroscopy and X-ray crystallography, providing insights into the structural properties of these compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo a range of chemical reactions, including reactions with active methylene compounds, amines, and heavy metal salts. These reactions can lead to the formation of heterocyclic compounds, dehydrated products, and α-dimethylaminobenzylidene derivatives . The metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds has also been studied, revealing the formation of metabolites and the impact of substituents on stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the stability of N-(hydroxymethyl) compounds and their metabolites has been investigated, showing that substitution on the nitrogen atom can markedly affect stability . The synthesis and characterization of N-(4-(3,4-dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives have also been reported, with biological activities against tuberculosis .
Aplicaciones Científicas De Investigación
Phenolamides in Plant Defense and Human Health
Phenolamides, including hydroxycinnamic acid amides or phenylamides, have been reported across the plant kingdom and are noted for their roles in plant development and defense mechanisms. A particular focus has been on their biosynthesis and potential functionalities in humans, although specific health benefits are still under investigation. Phenolamides like avenanthramides, found uniquely in oats, demonstrate anti-inflammatory, antioxidant, anti-itch, and anti-atherogenic activities, suggesting a significant potential for human health benefits, which requires further research to fully understand (Wang, Snooks, & Sang, 2020).
Advanced Oxidation Processes for Environmental Remediation
The degradation of organic pollutants via advanced oxidation processes (AOPs) is critical for addressing water scarcity and the environmental accumulation of recalcitrant compounds. AOPs have been applied to various contaminants, leading to the breakdown into less harmful by-products, demonstrating the potential for removing hazardous substances from wastewater. By-products from these processes, including hydroquinone and 1,4-benzoquinone, have been identified, indicating the effectiveness and potential environmental impact of AOPs in water treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14(2)25-18-11-7-16(8-12-18)20(24)21-13-19(23)15-5-9-17(10-6-15)22(3)4/h5-12,14,19,23H,13H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKNUFYLNOVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone](/img/structure/B2500871.png)
![(E)-N-[1-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)

![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)



![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)
![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)


